molecular formula C7H10N2 B180304 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine CAS No. 19078-57-0

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine

Numéro de catalogue: B180304
Numéro CAS: 19078-57-0
Poids moléculaire: 122.17 g/mol
Clé InChI: IDHRHHLXBFGLSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is a partially hydrogenated heterocyclic compound featuring a pyrazole ring fused to a tetrahydropyridine moiety. This structure imparts unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis primarily involves two routes:

  • Route A: Hydrogenation of pyrazolo[1,5-a]pyridines, as demonstrated in early studies .
  • Route B: Pyrazole ring closure via 1,3-dipolar cycloaddition of bicyclic sydnones to propargylic acid derivatives . A modified approach using haloalkanes (e.g., 1-bromo-4-chlorobutane) enables regioselective alkylation and subsequent ring closure .

The compound’s derivatives, such as this compound-3-carboxylic acid (CAS 307307-97-7), are key intermediates for functionalization, enabling applications in photodynamic therapy (PDT) and enzyme inhibition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

There are two principal synthetic routes for preparing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydrogenation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyrazolo[1,5-a]pyridine core undergoes nucleophilic substitution at reactive positions, enabling functionalization for drug design.

Key Examples:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Alkylation 1,3-Dibromopropane, K₂CO₃Formation of fused bicyclic structures via intramolecular cyclization (e.g., pyrazolo-diazepines)
Acylation tert-Butyl dicarbonate (Boc) in CH₂Cl₂Boc-protection of the amine group, enabling subsequent functionalization steps
Sulfonamide Formation Benzenesulfonyl chlorides, baseSynthesis of sulfonamide derivatives with enhanced hydrophilicity

Oxidation and Reduction

The tetrahydro scaffold is redox-active, allowing controlled modifications:

Oxidation:

  • Hydroxymethyl to Carboxylic Acid :
    • Reagents: KMnO₄ or CrO₃ under acidic conditions.
    • Example: Conversion of (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol to the corresponding carboxylic acid .

Reduction:

  • Amide to Amine :
    • Reagents: LiAlH₄ or NaBH₄.
    • Example: Reduction of pyrazolo-diazepine carboxylates to primary amines for further derivatization .

Cycloaddition Reactions

The core participates in [8π+2π] cycloadditions with diazafulvenium methides to form fused polycyclic systems:

SubstrateReaction PartnerProductApplicationReferences
Steroidal dienophilesDiazafulvenium methidesPyrazolo[1,5-a]pyridine-fused steroidsAntiandrogen agents for prostate cancer
TetraphenylchlorinsDiazafulvenium methidesChlorin-Pyrazolo hybridsPhotosensitizers for melanoma therapy

Carboxylation and Decarboxylation:

  • Ester Hydrolysis :
    • Conditions: NaOH/H₂O or HCl/MeOH.
    • Example: Conversion of methyl/ethyl esters to carboxylic acids (e.g., 307313-03-7, yield: 84.8%) .
  • Nitro Group Reduction :
    • Reagents: H₂/Pd-C or Fe/HCl.
    • Example: Synthesis of aminopyrazolo derivatives for antiviral agents .

Key Reaction Mechanisms:

  • Nucleophilic Substitution : Proceeds via SN2 mechanisms at electrophilic carbons adjacent to nitrogen atoms.
  • Cycloaddition : Concerted [8π+2π] pathways stabilize fused aromatic systems.
  • Oxidation : Radical intermediates form during hydroxylation of the tetrahydro ring.

Applications De Recherche Scientifique

Anticancer Agents

One of the most promising applications of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is in the development of anticancer agents. Recent studies have introduced novel steroidal compounds fused with this heterocycle that exhibit potent activity against prostate cancer. These compounds function as androgen receptor antagonists, which are crucial in inhibiting the progression of prostate cancer by blocking androgen-mediated signaling pathways .

Case Study:

  • Compound: Tetrahydropyrazolo[1,5-a]pyridine-fused steroids
  • Target: Prostate cancer
  • Mechanism: Androgen receptor inhibition
  • Outcome: Significant reduction in cancer cell proliferation observed in vitro.

Photodynamic Therapy

Another notable application is in photodynamic therapy (PDT) for melanoma treatment. Researchers have developed chlorin derivatives fused with this compound that serve as effective photosensitizers. These compounds exhibit high absorption at 650 nm and induce apoptosis and necrosis in melanoma cells upon light activation .

Case Study:

  • Compound: Tetrahydropyrazolo[1,5-a]pyridine fused chlorins
  • Target: Melanoma cells (A375)
  • Mechanism: Photodynamic action leading to cell death
  • Outcome: Effective against both melanotic and amelanotic melanoma cells.

Synthetic Chemistry

The compound also plays a pivotal role in synthetic organic chemistry. It serves as a versatile building block for the synthesis of complex molecules due to its unique structural properties. For instance, it can be used to synthesize various derivatives that are valuable in pharmaceutical applications.

Example Synthesis:

  • Reagents: this compound-2-carboxylic acid is often utilized in coupling reactions to create more complex structures.
  • Methodology: Coupling reactions using EDCI or HATU reagents facilitate the formation of amides and other derivatives suitable for further biological evaluation .

Summary Table of Applications

Application AreaCompound TypeMechanism/ActionTarget Disease/Condition
Anticancer AgentsTetrahydropyrazolo[1,5-a]pyridine-fused steroidsAndrogen receptor antagonismProstate cancer
Photodynamic TherapyTetrahydropyrazolo[1,5-a]pyridine fused chlorinsPhotosensitizer inducing apoptosisMelanoma
Synthetic ChemistryBuilding block for complex moleculesVersatile coupling reactionsVarious pharmaceutical targets

Mécanisme D'action

The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of hepatitis B virus core protein by binding to the protein and preventing its proper function . The pathways involved include modulation of viral replication and protein synthesis.

Comparaison Avec Des Composés Similaires

Structural Analogues and Similarity Scores

The following table highlights structurally related heterocycles and their similarity scores (calculated using Tanimoto coefficients):

Compound Name CAS Number Similarity Score Key Structural Difference Reference
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole 174790-35-3 0.77 Bromine substitution; pyrrolo-pyrazole core
6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one 197094-19-2 0.75 Ketone group at position 4
4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine 396133-34-9 0.72 Pyrazole fused at [4,3-c] position
Pyrazolo[1,5-a]pyridine (non-hydrogenated parent) 19078-57-0 0.94 Fully aromatic core

Key Observations :

  • The non-hydrogenated parent compound (similarity score 0.94) exhibits higher aromaticity, influencing reactivity and binding affinity .
  • Substituents like bromine or ketones reduce similarity but enhance selectivity in biological targets (e.g., enzyme inhibition) .

Pharmacological Profiles

Photodynamic Therapy (PDT) Agents

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins demonstrate superior PDT efficacy compared to non-fused chlorins:

Parameter 4,5,6,7-Tetrahydropyrazolo-Fused Chlorins Non-Fused Chlorins Reference
Absorption at 650 nm High (ε > 200,000 M⁻¹cm⁻¹) Moderate (ε ~ 150,000)
Melanoma Cell IC₅₀ 2–10 nM 50–100 nM
Hydrophilicity (LogD₇.₄) -1.2 (dihydroxymethyl derivative) 0.5 (diester derivative)

Notable Finding: Increased hydrophilicity in dihydroxymethyl derivatives correlates with nanomolar activity against melanoma cells, while diester derivatives show reduced potency due to poor solubility .

Enzyme Inhibitors

A reduced this compound analogue (compound 5 ) exhibited potent dihydroorotate dehydrogenase (DHODH) inhibition (IC₅₀ = 5.8 nM) but reduced solubility (<6 μM in PBS) compared to its aromatic counterpart (compound 1 , IC₅₀ = 1.2 nM, solubility >50 μM) . This highlights the trade-off between lipophilicity (LogD₇.₄ = 2.1 for 5 vs. 1.5 for 1 ) and aqueous solubility.

Stability and Physicochemical Properties

  • Oxygen Sensitivity : Pt(II)-fused chlorins exhibit oxygen-dependent phosphorescence quenching, a critical factor in PDT efficacy .
  • Acid-Base Behavior : The tetrahydropyridine moiety enables protonation at physiological pH, enhancing cellular uptake compared to fully aromatic analogues .

Activité Biologique

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its applications in cancer treatment and the mechanisms underlying its effects.

This compound can be synthesized through various methods, including cycloaddition reactions. Recent studies have demonstrated regio- and stereoselective synthesis methods that yield various derivatives with enhanced biological properties. For instance, the synthesis of tetrahydropyrazolo[1,5-a]pyridine-fused steroids has shown promising anti-cancer activity against specific cell lines such as EL4 (murine T-lymphoma) .

Anticancer Properties

The compound exhibits significant anticancer properties through several mechanisms:

  • Photodynamic Therapy (PDT) : Novel this compound-fused chlorins have been developed as potent photosensitizers for PDT. These compounds demonstrated high absorption properties at 650 nm and significant cytotoxicity against melanoma cells. The mechanism involves inducing apoptosis and necrosis in cancer cells upon light activation .
  • Cytotoxicity : Studies have reported that tetrahydropyrazolo[1,5-a]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, one study found that a specific derivative had an IC50 value of 13 nM against human melanoma cells and 27 nM against esophageal carcinoma cells .
  • Mechanisms of Action : The biological activity is attributed to the ability of these compounds to disrupt cellular functions. They induce mitochondrial dysfunction and lead to apoptosis through various pathways. The presence of hydrophilic groups in the structure enhances cellular uptake and improves therapeutic efficacy .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of tetrahydropyrazolo[1,5-a]pyridine derivatives in inhibiting cell growth:

  • Cell Viability Assays : A study reported a 50% growth inhibition in melanoma cells treated with a specific tetrahydropyrazolo[1,5-a]pyridine derivative at concentrations as low as 10 ng/mL .
  • Mechanistic Insights : The cytotoxic effects were linked to alterations in mitochondrial membrane potential and significant morphological changes in treated cells .

Pharmacokinetics

Pharmacokinetic studies indicate that certain derivatives of tetrahydropyrazolo[1,5-a]pyridine exhibit rapid clearance rates in vivo. For instance, one derivative showed a half-life of approximately 10 minutes after intravenous administration in mice . This rapid metabolism may limit its therapeutic window but also suggests potential for developing prodrugs with improved pharmacokinetic profiles.

Data Tables

Compound IC50 (nM) Cell Line Mechanism
Tetrahydropyrazolo[1,5-a]pyridine13Human MelanomaApoptosis induction
Tetrahydropyrazolo[1,5-a]pyridine27Esophageal CarcinomaMitochondrial dysfunction
Dihydroxymethyl-chlorinNanomolarHuman Melanocytic Melanoma A375Apoptosis and necrosis

Q & A

Q. Basic Research: Synthetic Protocols

Q. Q: What are the standard synthetic protocols for 4,5,6,7-THPP derivatives, and how are key intermediates functionalized?

A:

  • Aldehyde Functionalization : React monoester/mono-alcohol derivatives of chlorins with Dess–Martin periodinane in dichloromethane to synthesize mono-aldehyde derivatives (e.g., A-PX). This introduces aldehyde groups critical for targeting cancer stem cells .
  • Position 7 Substitution : Use silylformamidine in benzene to functionalize position 7, followed by crystallization from hexane. This method generates derivatives like methyl 7-((dimethylamino)(methyl(trimethylsilyl)amino)methyl)-3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate .
  • Bromination/Nitration : Treat intermediates with bromine or nitric acid in acetic acid to introduce halogen or nitro groups, enabling further reactivity .

Table 1: Key Reagents and Conditions

Reaction TypeReagents/ConditionsProduct ExampleReference
Aldehyde FormationDess–Martin periodinane, CH₂Cl₂A-PX (mono-aldehyde chlorin)
Silylformamidine AdditionBenzene, silylformamidine, crystallizationMethyl 7-functionalized pyrazolo-pyrazine
BrominationBr₂ in CH₃COOH, 0°C → 20°C3-Bromo-7-formylpyrazolo[1,5-a]pyrazine

Q. Basic Research: Characterization

Q. Q: Which analytical techniques are critical for validating the structure of 4,5,6,7-THPP derivatives?

A:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm regioselectivity. For example, methyl groups in 5,7-dimethyl derivatives show distinct singlets at δ 2.40–2.55 ppm (1H^1H) and δ 14–22 ppm (13C^{13}C) .
  • HRMS : Validate molecular formulas via high-resolution mass spectrometry (e.g., [M + H]+^+ for C₁₃H₁₁N₅O: calcd 254.1042, found 254.1039) .
  • Elemental Analysis : Confirm purity by comparing calculated vs. found C/H/N ratios (e.g., C: 61.65% calcd vs. 61.78% found) .

Q. Advanced Research: Photodynamic Therapy (PDT)

Q. Q: How can 4,5,6,7-THPP-fused chlorins be optimized for PDT against cancer cells?

A:

  • Hydrophilicity Modulation : Introduce dicarboxylic acid moieties to enhance water solubility, improving cellular uptake. Hydrophilic derivatives show 2–3× higher activity against A375 melanoma and HT1376 bladder cancer cells .
  • Targeted Delivery : Incorporate aldehyde substituents to bind cancer stem cell markers (e.g., CD44) in endometrial cancer. Use laser irradiation (λ = 650 nm) to activate chlorins, generating reactive oxygen species (ROS) .
  • Ratiometric Oxygen Sensing : Platinum(II)-chlorin derivatives enable simultaneous fluorescence and phosphorescence for real-time monitoring of tumor oxygenation during PDT .

Table 2: Biological Activity of Select Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Key ModificationReference
A-PX (mono-aldehyde)Endometrial CSC0.8Aldehyde targeting
Dicarboxylic chlorinA375 Melanoma1.2Hydrophilic side chain
Pt(II)-chlorinHT1376 Bladder1.5Platinum coordination

Q. Advanced Research: Data Contradictions

Q. Q: How to resolve contradictions in biological activity data across studies?

A:

  • Structural Variability : Compare substituent effects. For example, monocarboxylic derivatives may show lower activity than dicarboxylic analogs due to reduced solubility .
  • Assay Conditions : Standardize ROS detection methods (e.g., Singlet Oxygen Sensor Green® vs. electron paramagnetic resonance) to minimize variability in PDT efficacy measurements .
  • Cell Line Specificity : Validate findings across multiple models (e.g., A375 vs. HT1376) to distinguish compound selectivity from assay artifacts .

Q. Advanced Research: Computational Modeling

Q. Q: How can DFT calculations guide the design of 4,5,6,7-THPP derivatives?

A:

  • Mechanistic Insights : Use DFT to model electron-donor–acceptor (EDA) complexes. For example, tetrahydropyrazolo[1,5-a]pyridine intermediates form EDA complexes with pyridinium salts, facilitating N–N bond cleavage under visible light .
  • Reaction Pathways : Simulate [3 + 2] cycloaddition and aza-Michael addition steps to predict regioselectivity in heterocyclic functionalization .

Q. Advanced Research: Structure-Activity Relationships (SAR)

Q. Q: What SAR trends govern the antiproliferative activity of 4,5,6,7-THPP derivatives?

A:

  • Electron-Withdrawing Groups : Nitro or bromo substituents at position 3 enhance DNA intercalation, increasing cytotoxicity (e.g., 3-nitro derivatives reduce A375 viability by 70% at 5 µM) .
  • Heterocyclic Fusion : Pyrazolo-pyrazine-fused chlorins exhibit 10× higher ROS generation than non-fused analogs due to extended π-conjugation .
  • Metal Coordination : Pt(II) or Zn(II) coordination improves intersystem crossing, boosting phosphorescence and ROS yield .

Propriétés

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-6-9-7(3-1)4-5-8-9/h4-5H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHRHHLXBFGLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC=N2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549422
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19078-57-0
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.